Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate
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Overview
Description
Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate: is an organic compound with the molecular formula C14H18O3 . It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with methanol, and a methoxyphenyl group is attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Favorskii Rearrangement: One common method for synthesizing methyl cyclopentanecarboxylate derivatives involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide.
Palladium-Catalyzed Hydroxycarbonylation: Another method involves the palladium-catalyzed hydroxycarbonylation of cyclopentene.
Industrial Production Methods: Industrial production methods for methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways involving ester groups.
Medicine:
Drug Development: Due to its unique structure, this compound is explored for potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and methanol, which can then participate in various biochemical reactions. The methoxyphenyl group can interact with aromatic receptors and enzymes, influencing biological activity .
Comparison with Similar Compounds
Methyl cyclopentanecarboxylate: A simpler ester without the methoxyphenyl group, used in similar synthetic applications.
Cyclopentanecarboxylic acid: The parent carboxylic acid, used as a precursor in the synthesis of esters and other derivatives.
Uniqueness: Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where specific interactions with aromatic systems are desired .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 1-(3-methoxyphenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-16-12-7-5-6-11(10-12)14(13(15)17-2)8-3-4-9-14/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
YHFGKMAGFLAVBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCC2)C(=O)OC |
Origin of Product |
United States |
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